2-ethyl-13-(2-hydroxyethyl)-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one
Overview
Description
11-Ethyl-8-(2-hydroxyethyl)-5-methyl-5,11-dihydro-6h-dipyrido[3,2-b:2’,3’-e][1,4]diazepin-6-one is a chemical compound with the molecular formula C15H16N4O2 and a molecular weight of 284.3131 g/mol This compound is known for its complex structure, which includes a diazepine ring fused with pyridine rings
Preparation Methods
The synthesis of 11-Ethyl-8-(2-hydroxyethyl)-5-methyl-5,11-dihydro-6h-dipyrido[3,2-b:2’,3’-e][1,4]diazepin-6-one involves several steps. . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as adjusting temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
11-Ethyl-8-(2-hydroxyethyl)-5-methyl-5,11-dihydro-6h-dipyrido[3,2-b:2’,3’-e][1,4]diazepin-6-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Studies have explored its potential as a biochemical probe for investigating cellular processes.
Medicine: Research is ongoing to evaluate its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to changes in cellular pathways. For example, it might bind to a receptor and modulate its activity, thereby influencing downstream signaling pathways .
Comparison with Similar Compounds
Similar compounds include other diazepine derivatives, such as:
- 11-Ethyl-8-(2-hydroxyethyl)-5,11-dihydro-6H-dipyrido[3,2-b:2’,3’-e][1,4]diazepin-6-one
- 6H-Dipyrido[3,2-b:2’,3’-e][1,4]diazepin-6-one,11-ethyl-5,11-dihydro-8-(2-hydroxyethyl)-5-methyl-
These compounds share structural similarities but may differ in their functional groups, leading to variations in their chemical properties and biological activities. The uniqueness of 11-Ethyl-8-(2-hydroxyethyl)-5-methyl-5,11-dihydro-6h-dipyrido[3,2-b:2’,3’-e][1,4]diazepin-6-one lies in its specific arrangement of functional groups, which can result in distinct reactivity and applications.
Properties
IUPAC Name |
2-ethyl-13-(2-hydroxyethyl)-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-3-20-14-12(9-11(6-8-21)10-18-14)16(22)19(2)13-5-4-7-17-15(13)20/h4-5,7,9-10,21H,3,6,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDLBGOYTYAGQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=N2)N(C(=O)C3=C1N=CC(=C3)CCO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20332875 | |
Record name | 11-Ethyl-8-(2-hydroxyethyl)-5-methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20332875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
211750-50-4 | |
Record name | BIRK-122 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211750504 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 11-Ethyl-8-(2-hydroxyethyl)-5-methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20332875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BIRK-122 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C87129B63N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.